Maximum UV Absorption Wavelength: Blue-Shifted λmax Relative to Dimethylamino Chalcone Analogs
3-(Dimethylamino)-1-phenyl-2-propen-1-one exhibits a maximum UV absorption wavelength (λmax) of 325 nm in methanol, as reported by TCI . In contrast, the dimethylamino-substituted chalcone analog 3-(4-(dimethylamino)phenyl)-1-phenyl-2-propen-1-one (DMAPPP) shows a significantly red-shifted absorption spectrum with a λmax in the region of 400–420 nm, depending on solvent polarity [1]. This ~75–95 nm hypsochromic shift is directly attributable to the absence of the para-dimethylamino phenyl group at the β-position, which in the chalcone analog extends π-conjugation and facilitates intramolecular charge transfer.
| Evidence Dimension | UV-Vis maximum absorption wavelength (λmax) |
|---|---|
| Target Compound Data | 325 nm (in methanol) |
| Comparator Or Baseline | 3-(4-(dimethylamino)phenyl)-1-phenyl-2-propen-1-one (DMAPPP): ~400–420 nm (in organic solvents) |
| Quantified Difference | ~75–95 nm hypsochromic (blue) shift |
| Conditions | Methanol solvent for target compound; various organic solvents for comparator |
Why This Matters
This spectral distinction enables unambiguous identification and purity assessment via UV-Vis spectroscopy, preventing misidentification when sourcing enaminone versus chalcone derivatives.
- [1] Mohammed, M. A. I. (2017). Study of Stokes and Amplified Spontaneous Emission Properties of some Diamino Phenyl Propen Derivatives. Ph.D. Thesis, Sudan University of Science and Technology. (Absorption and fluorescence of DMAPPP). View Source
